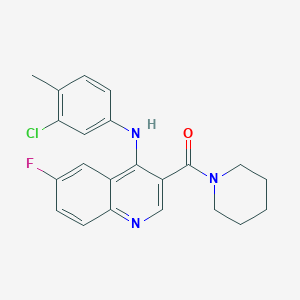

N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chloro-methylphenyl group, a fluoro group, and a piperidinylcarbonyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multi-step organic

生物活性

N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, with CAS number 1326819-97-9, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClFN2O with a molecular weight of 397.9 g/mol. The compound features a quinoline backbone substituted with a piperidine moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1326819-97-9 |

| Molecular Formula | C21H20ClFN2O |

| Molecular Weight | 397.9 g/mol |

Research indicates that this compound exhibits activity as a dopamine receptor modulator , particularly influencing the D3 dopamine receptor (D3R). The D3R is implicated in several neuropsychiatric disorders, making compounds that selectively target this receptor valuable in therapeutic contexts.

- Dopamine Receptor Interaction :

- Neuroprotective Effects :

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption post-administration.

- Distribution : High affinity for brain tissue due to lipophilicity.

- Metabolism : Primarily via hepatic pathways, although specific metabolic pathways for this compound require further investigation.

- Excretion : Predominantly renal excretion of metabolites.

Case Study 1: Neuroprotection in Animal Models

In a study examining the effects of various D3R agonists, this compound was evaluated for its neuroprotective effects in mice subjected to MPTP-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced dopaminergic neuron loss compared to controls, suggesting a protective mechanism mediated through D3R activation .

Case Study 2: Selectivity Profiling

A comparative analysis was conducted to assess the selectivity of this compound against other GPCRs (G-protein-coupled receptors). The results highlighted its exceptional selectivity for D3R over D2R and other aminergic receptors, reinforcing its potential as a therapeutic agent with fewer side effects associated with broader receptor activation .

属性

IUPAC Name |

[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O/c1-14-5-7-16(12-19(14)23)26-21-17-11-15(24)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQJVRPHJAFDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。